molecular formula C6H4N2S2 B104155 Thieno[3,2-d]pyrimidine-4-thiol CAS No. 16229-24-6

Thieno[3,2-d]pyrimidine-4-thiol

Cat. No. B104155
CAS RN: 16229-24-6
M. Wt: 168.2 g/mol
InChI Key: OANSZKHFTKDZSA-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities. These compounds are structurally related to adenine, a purine base found in DNA and RNA, making them interesting targets for drug discovery. The thieno[3,2-d]pyrimidine scaffold has been utilized in the development of anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drugs, highlighting its versatility and therapeutic potential .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been approached through various methods. One approach involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which offers a green and efficient route to thieno[2,3-d]pyrimidin-4(3H)-ones . Another method includes a multi-step sequence with key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation, which has been used to create novel thieno[2,3-d]pyrimidines with potential PDE4 inhibitory properties . Additionally, the synthesis of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors has been achieved through a series of reactions starting from allylalcohols and 4-iodobenzoate, leading to compounds with selective activity for high-affinity folate receptors .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, 2D NMR, and mass spectrometry . Crystal structure analysis has also been performed to understand the hydrogen bonding patterns and molecular arrangement within these molecules, which is crucial for their pharmacological evaluation .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been involved in a variety of chemical reactions to explore their biological activities. For instance, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists involved modifications at specific positions on the core structure to enhance receptor binding activity . Additionally, the creation of thieno[2,3-d]pyrimidine-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4 involved the identification of potent and selective CDK4 inhibitors through the synthesis and evaluation of new analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as their solid-state fluorescence, have been studied to understand their potential as fluorescent probes. Compounds with specific substitutions on the pyrimidine ring have shown strong fluorescence, which can be quantitatively reproduced by quantum-chemical calculations . However, when evaluated for antiviral activity against human immunodeficiency virus, some thieno[3,4-d]pyrimidine derivatives did not exhibit significant effects, indicating the importance of structural modifications for specific biological activities .

Scientific Research Applications

Pharmaceutical Significance

Thieno[3,2-d]pyrimidine-4-thiol and its derivatives are significant in the pharmaceutical industry, specifically for their diverse pharmacological activities. The thieno[3,2-d]pyrimidine core is a crucial scaffold in organic chemistry, particularly in drug discovery. It plays a prominent role in the development of anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drugs. Patents on thieno[3,2-d]pyrimidines highlight their commercial and therapeutic relevance. The synthesis of these compounds and the discovery of new variants are ongoing research topics (Islam & Quadery, 2021).

Anticancer Research

Research on thieno[3,2-d]pyrimidine derivatives has shown significant antiproliferative activities against various human cancer cell lines. For instance, certain derivatives exhibited noteworthy activities against cell lines such as A431, NCI-H1975, Ramos, and SNU-16. These findings suggest their potential as candidates in cancer therapy, with specific derivatives demonstrating selective effectiveness against certain tumor types (Zhang et al., 2017).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. Some compounds, particularly those containing heterocycles like fused thieno[2,3-b]pyridine and tetrazolo[1,5-c]pyrimidine, showed promising antimicrobial activities against gram-positive and gram-negative bacterial strains. This research expands the scope of thieno[3,2-d]pyrimidine's biological significance beyond anticancer applications (Sirakanyan et al., 2018).

Radioprotective and Antitumor Potential

Novel thieno[2,3-d]pyrimidine derivatives comprising amino acids and imidazoles have shown considerable radioprotective and antitumor activities. This discovery underlines the potential of these compounds in both cancer therapy and protection against radiation-induced damage (Alqasoumi et al., 2009).

Synthesis and Chemical Analysis

The synthesis and analysis of thieno[3,2-d]pyrimidine derivatives are critical for understanding their properties and potential applications. Recent advancements include efficient synthetic methods and detailed characterizations using techniques like mass spectrometry. These studies provide insights into the properties and potential modifications of thieno[3,2-d]pyrimidine derivatives (Guo et al., 2020).

Safety And Hazards

While specific safety and hazards information for Thieno[3,2-d]pyrimidine-4-thiol is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Furthermore, there are other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .

properties

IUPAC Name

1H-thieno[3,2-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANSZKHFTKDZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429364
Record name thieno[3,2-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-d]pyrimidine-4-thiol

CAS RN

16229-24-6
Record name thieno[3,2-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VV Dabaeva, MR Bagdasaryan, EG Paronikyan… - Pharmaceutical …, 2020 - Springer
2-Oxo-2,5,6,7-tetrahydro-3-cyano-1H-cyclopenta[b]pyridine was used as the starting point to develop an accessible synthesis of condensed cyclopentanopyrido[3',2':4,5]thieno[3,2-d]…
Number of citations: 4 link.springer.com
VV Dabaeva, MR Bagdasaryan, AS Noravyan… - Pharmaceutical …, 2012 - Springer
Methods for the synthesis of derivatives of new pyrano[3",4":5',6']pyrido[3',2':4,5]thieno[3,2-d ]pyridimdine heterosystems based on 4-oxo-7,8-dihydro-2,8,8-trimethyl-10H-pyrano[3',4':5,6]…
Number of citations: 1 link.springer.com

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